N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
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Overview
Description
N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and a phenyl group substituted with dimethyl and amino functionalities. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
The primary target of the compound N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through various experimental methods such as cell culture studies, animal models, and clinical trials.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2,5-dimethylaniline with benzoyl chloride to form N-(2,5-dimethylphenyl)benzamide. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide include:
- N-(2,5-dimethylphenyl)benzamide
- N-(2,5-dimethylphenyl)thiourea
- N-(2,5-dimethylphenyl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its furan ring and carboxamide group provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[1-(2,5-dimethylanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-10-11-15(2)17(13-14)22-20(19(24)16-7-4-3-5-8-16)23-21(25)18-9-6-12-26-18/h3-13,20,22H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQBQNYRIXLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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